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Compound of Interest

Compound Name:
(3R)-1,3-

dimethylpiperazine;hydrate

Cat. No.: B8087181

Get Quote

Executive Summary & Strategic Context
Why this matters: (3R)-1,3-dimethylpiperazine (CAS: 1033717-21-3) is a liquid at room

temperature (bp ~147°C), making it chemically unstable towards oxidation and difficult to

handle in precise stoichiometric applications. Converting this chiral amine into a crystalline salt

is a mandatory step for:

Purification: Rejecting chemical impurities and the unwanted (3S) enantiomer.

Characterization: Enabling Single Crystal X-Ray Diffraction (SC-XRD) to confirm absolute

configuration.

Storage: Improving shelf-life and reducing hygroscopicity.

This guide compares the three primary salt forms—Dihydrochloride, Oxalate, and Tartrate—

analyzing their utility in the drug development pipeline.
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Comparative Analysis of Salt Forms
The following table synthesizes physical property data and crystallographic utility for the

primary salt alternatives.

Table 1: Physicochemical & Crystallographic
Comparison

Feature
Dihydrochloride

(2HCl)
Oxalate (1:1 or 1:2)

L-Tartrate

(Resolution Salt)

CAS Number 1152110-26-3 2173637-19-7 Variable (In situ)

Stoichiometry 1:2 (Base:Acid) Typically 1:1 1:1 (Diastereomeric)

Physical State White Crystalline Solid
White/Colorless

Needles
Crystalline Solid

Melting Point >240°C (Decomp.) ~180–200°C (Sharp) Variable (160–190°C)

Hygroscopicity
High (Risk of

deliquescence)
Low (Stable lattice) Moderate

SC-XRD Utility

Low (Disordered

protons, often

hydrates)

High (Rigid H-bond

network)

Critical (Chiral

resolution)

Primary Use
Final Formulation /

Reagent

Analytical Standard /

Absolute Config.[1]

Enantiomeric

Separation
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Expert Insight: While the Dihydrochloride is the standard commercial form due to cost and

solubility, it often forms hydrates that complicate precise weighing. The Oxalate salt is superior

for structural determination because the dicarboxylic acid forms a rigid "molecular ribbon" via

hydrogen bonding (N–H···O), facilitating the growth of high-quality single crystals required for

Flack parameter determination.

Experimental Workflows
Workflow A: Chiral Resolution & Crystallization
The (3R) enantiomer is frequently isolated from the racemate using a chiral acid. The following

diagram outlines the logic flow for resolving the racemate and generating X-ray quality crystals.
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Figure 1: Logical workflow for the resolution of racemic 1,3-dimethylpiperazine and subsequent

conversion to a crystalline salt for X-ray analysis.

Workflow B: Single Crystal Growth Protocol (Vapor
Diffusion)
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To obtain X-ray quality crystals of the (3R)-1,3-dimethylpiperazine oxalate:

Dissolution: Dissolve 50 mg of the amine and 1 equivalent of oxalic acid in a minimum

amount of Methanol (approx. 0.5 mL).

Filtration: Filter through a 0.22 µm PTFE syringe filter into a small vial (inner vial).

Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether

(antisolvent).

Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.

Harvesting: Colorless prismatic crystals should form. Mount immediately in Paratone oil for

cryo-crystallography (100 K).

Technical Deep Dive: X-Ray Crystallography Data
Interpretation
When analyzing the crystallographic data for these salts, specific parameters confirm the

success of the synthesis and the enantiomeric purity.

Critical Parameters for Validation
Parameter Expected Value / Range Significance

Space Group
Non-centrosymmetric (e.g.,

P2₁ or P2₁2₁2₁)

Mandatory for chiral

molecules. If P2₁/c is

observed, the sample is

racemic.

Z' (Asymmetric Unit) 1 or 2
Indicates the number of

independent ion pairs.

Flack Parameter Near 0.0 (e.g., -0.05 ± 0.08)

Confirms the absolute

configuration is correct (3R). A

value near 1.0 indicates the

inverted structure (3S).

H-Bond Network N–H[2]···O (2.7 – 2.9 Å)
Short, linear bonds indicate a

stable, high-melting lattice.
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Structural Features of the Piperazine Core
In the solid state, the 1,3-dimethylpiperazine ring typically adopts a chair conformation.

N1-Methyl: Usually equatorial to minimize 1,3-diaxial interactions.

C3-Methyl: The (3R) configuration forces the methyl group into an equatorial position in the

lowest energy conformer.

Protonation: In the dihydrochloride, both nitrogens are protonated (

-H). In the mono-oxalate, the more basic secondary amine (N4) is preferentially protonated,
or the proton is shared in a strong H-bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethylpiperazine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethylpiperazine-hydrochloride
https://cymitquimica.com/products/54-OR93291/1152110-26-3/r-13-dimethylpiperazine-dihydrochloride/
https://www.biosynce.com/pharmaceutical-intermediates/piperazine/r-1-3-dimethylpiperazine-cas-1033717-21-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethylpiperazine
https://fluorochem.co.uk/product/F460807/
https://www.benchchem.com/product/b8087181/docs#comparative-guide-to-solid-state-characterization-3r-1-3-dimethylpiperazine-salts
https://www.benchchem.com/product/b8087181/docs#comparative-guide-to-solid-state-characterization-3r-1-3-dimethylpiperazine-salts
https://www.benchchem.com/product/b8087181/docs#comparative-guide-to-solid-state-characterization-3r-1-3-dimethylpiperazine-salts
https://www.benchchem.com/product/b8087181/docs#comparative-guide-to-solid-state-characterization-3r-1-3-dimethylpiperazine-salts
https://www.benchchem.com/product/b8087181?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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